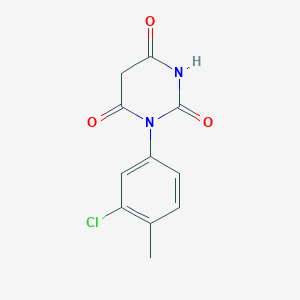

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

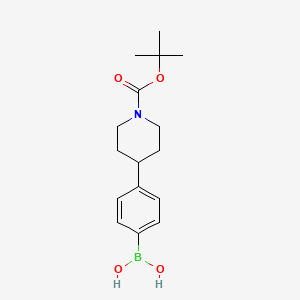

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CMTPT) is a novel compound with a wide range of applications in areas such as medicinal chemistry, materials science, and biochemistry. CMTPT is a heterocyclic compound consisting of two nitrogen atoms, two oxygen atoms, and one chlorine atom, with a molecular weight of 199.56 g/mol. It has a melting point of 192-193°C and a boiling point of 225-226°C. CMTPT is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and methanol.

Applications De Recherche Scientifique

Structural and Electronic Properties

Research indicates that pyrimidine derivatives, such as 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, exhibit significant structural and electronic properties that contribute to their potential in NLO applications. A study by Hussain et al. (2020) highlighted the promising NLO characteristics of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, through a combination of density functional theory (DFT) and experimental analysis. These properties make such compounds ideal for optoelectronic and high-tech applications (Hussain et al., 2020).

Synthesis and Reactivity

Another area of interest is the synthesis and reactivity of pyrimidine derivatives. The ability to form various derivatives through reactions with aromatic aldehydes and heterocyclic aldehydes has been demonstrated, showcasing the compound's versatility and potential for generating a wide range of molecular entities for further study and application in pharmaceuticals (Yurtaeva & Tyrkov, 2016).

Pharmaceutical Applications

The antimicrobial activity of new 2, 4, 6-trisubstituted pyrimidines synthesized by reacting chalcones with guanidine hydrochloride has been explored. These compounds, derived from pyrimidine structures similar to this compound, have shown significant antimicrobial efficacy, underscoring the potential of pyrimidine derivatives in the development of new antimicrobial agents (Srinath et al., 2011).

Materials Science and Optoelectronics

In the field of materials science, the pyrimidine ring's significance is further illustrated by studies focusing on the synthesis of novel compounds with potential applications in optoelectronics. For instance, the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine as a key intermediate for the development of new materials demonstrates the role of pyrimidine derivatives in advancing materials science and technology (Hou et al., 2016).

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-6-2-3-7(4-8(6)12)14-10(16)5-9(15)13-11(14)17/h2-4H,5H2,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHIFVZRAUUFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CC(=O)NC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)

![N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893809.png)

![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)

![1-(2-Chloroacetyl)-7a-phenyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2893816.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2893817.png)

![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)

![6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893831.png)